Rifamycin O

Description

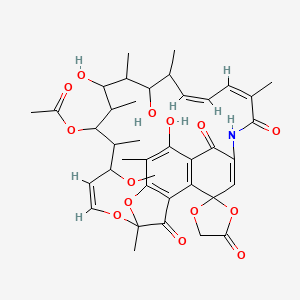

Structure

2D Structure

Properties

IUPAC Name |

[(9'Z,19'Z,21'Z)-2',15',17'-trihydroxy-11'-methoxy-3',7',12',14',16',18',22'-heptamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H47NO14/c1-17-11-10-12-18(2)37(48)40-24-15-39(51-16-26(42)53-39)29-27(33(24)46)32(45)22(6)35-28(29)36(47)38(8,54-35)50-14-13-25(49-9)19(3)34(52-23(7)41)21(5)31(44)20(4)30(17)43/h10-15,17,19-21,25,30-31,34,43-45H,16H2,1-9H3,(H,40,48)/b11-10-,14-13-,18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFHKEAPVIWLJC-IQDWRYOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1/C=C\C=C(/C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)\C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H47NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

753.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14487-05-9 | |

| Record name | Rifamycin, 4-O-(carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-, γ-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Conformational Dynamics of Rifamycin O

Computational Approaches to Conformational Analysis

Pharmacophore Modeling and Conformational Flexibility of Rifamycin (B1679328) O

The mechanism of action of rifamycins (B7979662), including Rifamycin O, against bacterial DNA-dependent RNA polymerase (RNAP) is understood to be based on the spatial arrangement of key oxygen atoms that can form hydrogen bonds with the enzyme. acs.orgnih.gov Structural descriptors derived from X-ray diffraction crystal structures of various rifamycins have been utilized to identify parameters that differentiate between active and nonactive compounds. acs.orgnih.gov

Pharmacophore modeling studies on rifamycins highlight the critical role of the spatial arrangement of four oxygen atoms (O1, O2, O9, and O10) in defining the pharmacophore essential for inhibiting bacterial RNAP. psu.edu The methyl group at C34 is also considered to play a key role in determining the geometry of this pharmacophore. acs.orgnih.gov

This compound, which is obtained by the oxidation of Rifamycin B, has been investigated using various techniques, including X-ray single-crystal diffractometry, solution IR and NMR spectroscopy, and thermal analysis. acs.orgnih.gov While this compound is reported to be active, its conformation in the solid state, as determined by X-ray crystallography, is surprisingly typical of nonactive rifamycins. acs.orgnih.govacs.org

Molecular modeling techniques, such as molecular mechanics calculations, have been employed to study the energy involved in the conformational rearrangements of rifamycins. acs.orgnih.gov For this compound, these calculations suggest that a molecular rearrangement from the solid-state conformation to an active conformation would require approximately 15 kcal/mol. acs.orgnih.govacs.org Thermal analysis further supports that this compound possesses a sterically constrained conformation. acs.orgnih.govacs.org This suggests that the antibiotic activity of this compound may depend on either chemical modification before reaching the enzyme or conformational activation to attain the necessary spatial arrangement for binding to RNAP. acs.orgnih.govacs.org

The conformational flexibility of the ansa chain in rifamycins is a significant factor influencing their activity and ability to interact with the target enzyme and potentially overcome cellular barriers. psu.eduacs.orgrsc.org While rifamycins have often been considered rigid molecules, evidence from chemometric, molecular modeling, and spectroscopic studies indicates that the ansa chain can adopt at least two main conformations. psu.edu

Studies comparing the conformations of rifamycins in solution and the solid state using techniques like proton NMR and X-ray crystallography have been conducted to understand this flexibility. acs.org The conformation of the ansa chain can differ depending on the phase (solid/liquid) and the nature and polarity of the solvent. rsc.org For some rifamycins, the presence of water molecules can influence the formation of different conformer types (e.g., A, B, and C), which vary in their hydrophilic/lipophilic character and the nature of their ansa bridge (open or closed). acs.org

The flexibility of the ansa chain, particularly around certain bonds, allows for different molecular arrangements. ubc.ca This conformational adaptability is thought to be crucial for the "chameleonic" properties of these macrolactams, enabling them to adapt to changing cellular environments during transport to the target site. rsc.org

Pharmacophore-based virtual screening and molecular modeling studies are ongoing areas of research to further elucidate the structure-activity relationships of this compound and the role of its structural uniqueness at positions C1 and C4 in its activity against certain bacteria like M. abscessus. mdpi.com

While specific detailed data tables solely focused on this compound's pharmacophore modeling parameters or quantitative conformational analysis (beyond the energy barrier mentioned) were not extensively found in the search results, the qualitative and semi-quantitative findings regarding its constrained conformation and the energy required for rearrangement are key research findings in this area.

Table 1: Key Conformational and Pharmacophore Insights for this compound

| Aspect | Finding/Observation | Source(s) |

| Pharmacophore Definition | Spatial arrangement of four oxygen atoms (O1, O2, O9, O10) essential for RNAP inhibition. Methyl C34 is key. | acs.orgnih.govpsu.edu |

| Solid State Conformation | Typical of nonactive rifamycins; sterically constrained. | acs.orgnih.govacs.org |

| Conformational Rearrangement | Molecular mechanics calculations suggest ~15 kcal/mol required to reach active conformation from solid state. | acs.orgnih.govacs.org |

| Ansa Chain Flexibility | Can adopt different conformations; influenced by solvent and phase. Crucial for adaptability. | psu.eduacs.orgrsc.org |

| Activity Implication | Activity likely due to pre-enzyme modification or conformational activation. | acs.orgnih.govacs.org |

| Ongoing Research | Pharmacophore modeling and molecular modeling studies continue to explore structural basis of activity. | mdpi.com |

Biochemical Pathways and Enzymology of Rifamycin O Biosynthesis

Polyketide Synthase (PKS) Mediated Chain Assembly

The core structure of rifamycin (B1679328), including the ansa chain and the naphthoquinone chromophore, is constructed through a Type I PKS system. This process utilizes a unique starter unit and a series of acetate (B1210297) and propionate (B1217596) extender units.

Origin of the 3-Amino-5-hydroxybenzoic Acid (AHBA) Starter Unit

The biosynthesis of rifamycins (B7979662) is initiated by an unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). pnas.orgwikipedia.orgnih.govpnas.org AHBA is derived from a modified branch of the shikimate pathway. nih.govuniprot.org While the exact branch point within the shikimate pathway was initially unclear, studies have indicated it lies between 3-deoxy-D-arabinoheptulosonic acid-7-phosphate (DAHP) and shikimate. chimia.ch

Several genes within the rifamycin biosynthetic gene cluster, specifically rifG through rifN, are believed to be involved in the biosynthesis of AHBA. wikipedia.orgpnas.org RifK, encoded by the rifK gene, has been identified as the AHBA synthase, the terminal enzyme in AHBA formation. nih.govuniprot.orgfrontiersin.orgacs.orgcapes.gov.br This enzyme catalyzes the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid. uniprot.org AHBA synthase is a dimeric enzyme that requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. uniprot.orgacs.org Inactivation of the rifK gene in A. mediterranei results in the loss of rifamycin production, which can be restored by supplementing the culture with AHBA. uniprot.org The nitrogen atom in AHBA and subsequently in rifamycin originates predominantly from the amide group of glutamine. chimia.ch

Polyketide Elongation with Acetate and Propionate Units

Following the priming of the PKS with the AHBA starter unit, the polyketide chain is elongated through the sequential addition of extender units derived from malonyl-CoA (providing acetate units) and methylmalonyl-CoA (providing propionate units). wikipedia.orgnih.govchimia.chnih.govrsc.orgmdpi.com The ansa chain of rifamycin B is assembled from two acetate units and eight propionate units. wikipedia.orgnih.govnih.gov The incorporation of these units occurs via malonyl coenzyme A and methylmalonyl coenzyme A, respectively. chimia.ch

The order of incorporation of these units is specific and is dictated by the modular organization of the Type I PKS. Most ansamycins with a seventeen-carbon polyketide chain exhibit a conserved structural sequence along the chain, typically PAPPPPPPAP, where P represents a propionate-derived unit and A represents an acetate-derived unit. rsc.org

Role of Type I Polyketide Synthases in Ansa Chain Formation

The ansa chain formation in rifamycin biosynthesis is catalyzed by a modular Type I PKS system encoded by five large genes: rifA through rifE. wikipedia.orgnih.govnih.govmdpi.comresearchgate.net This PKS consists of 10 extension modules arranged colinearly with the sequence of chain elongation steps. pnas.orgwikipedia.org RifA contains the loading domain, which is nonribosomal peptide synthetase-like and responsible for activating AHBA, and the first three modules. wikipedia.orgnih.govpnas.orgnih.govresearchgate.net RifB contains the next three modules, while RifC and RifD each contain one module, and RifE contains the final two modules. pnas.org Each module typically contains a set of domains including a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), along with optional modifying domains such as ketoreductase (KR) and dehydratase (DH). nih.govnih.gov The AT domains within specific modules recruit either malonyl-CoA or methylmalonyl-CoA, determining the incorporation of acetate or propionate units. nih.gov

Unlike many other PKS systems, the rifamycin PKS lacks a typical thioesterase (TE) domain at the end of the final module. pnas.orgnih.gov Instead, the release of the completed polyketide chain and macrocyclization to form the ansa structure is catalyzed by a separately encoded amide synthase, RifF. pnas.orgwikipedia.orgnih.govmdpi.comnih.gov This results in the formation of a macrocyclic lactam, presumably proansamycin X, which is considered an early precursor in the pathway. pnas.orgresearchgate.net

Post-Polyketide Synthase Modifications and Enzymatic Tailoring

Following the assembly and cyclization of the polyketide chain, a series of enzymatic tailoring steps are required to convert the initial macrocyclic precursor into Rifamycin O and subsequently into other rifamycins. These modifications include oxidative biotransformations. wikipedia.orgnih.govchimia.ch

Oxidative Biotransformations in this compound Production

The conversion of the initial macrocyclic precursor (like proansamycin X or protorifamycin I) to Rifamycin W and then to this compound involves several oxidative steps. chimia.chresearchgate.netresearchgate.net For instance, the post-PKS modifications leading to rifamycin W include the dehydrogenation of the C-8 hydroxyl group and hydroxylation of the C-34 methyl group. researchgate.netresearchgate.net Rifamycin W is considered a direct biogenetic precursor of rifamycin B. chimia.ch this compound has been proposed as a common progenitor for both rifamycins B and L. chimia.ch The transformation from rifamycin W to rifamycin B involves a rearrangement of the polyketide backbone via the oxidative cleavage of the C-12/C-29 double bond, although the exact mechanism and the enzyme responsible for this cleavage have not been fully characterized. researchgate.net

Identification and Characterization of Rifamycin Oxidases

Specific oxidoreductase enzymes are essential for catalyzing the oxidative modifications in the later stages of rifamycin biosynthesis. While the search results mention oxidative biotransformations and the involvement of oxidases in the broader context of ansamycin (B12435341) biosynthesis (e.g., AsmF, a berberine (B55584) bridge enzyme-like oxidase, in ansaeomycin biosynthesis), specific rifamycin oxidases directly involved in the conversion to or from this compound are not explicitly detailed with characterization data in the provided snippets. nih.govrsc.org However, the rif gene cluster contains genes responsible for tailoring processes, which would include the necessary oxidases and other modifying enzymes. wikipedia.orgnih.gov Further research is needed to fully identify and characterize the specific oxidases responsible for the precise transformations leading to this compound.

Genetic Regulation and Engineering of Rifamycin Biosynthesis

Biosynthetic Gene Clusters (e.g., rif cluster)

The rifamycin biosynthetic gene cluster (rif cluster) in Amycolatopsis mediterranei is a large DNA region, approximately 90 kb in size. pnas.org This cluster contains genes responsible for the synthesis of the AHBA starter unit (rifG through rifN), the modular type I PKS genes (rifA–rifE), genes for downstream processing enzymes, transport-related genes, and regulatory genes. wikipedia.orgpnas.orgsecondarymetabolites.org The PKS genes (rifA–rifE) span about 52 kb and contain 10 modules with the expected functional domains arranged colinearly with the polyketide chain extension steps. pnas.org The rif cluster also includes genes encoding regulatory proteins that influence rifamycin production. frontiersin.org

Key regulatory genes within the rif cluster include rifZ and rifO. RifZ, a LuxR family regulator, acts as a pathway-specific activator for the entire rif cluster, directly regulating its transcription. nih.govresearchgate.net GlnR, a global nitrogen regulator, also plays a crucial role in controlling rifamycin biosynthesis by activating the transcription of rif cluster genes both directly and indirectly. frontiersin.org GlnR directly activates the transcription of rifZ and rifK (encoding AHBA synthase) and indirectly upregulates the entire rif cluster through RifZ. frontiersin.org The gene rifO is also thought to be involved in the regulation of rifamycin production, potentially through the production of the B-factor (3'-(1-butyl phosphoryl) adenosine). frontiersin.org RifQ is part of a feedback regulatory system for the rif cluster. frontiersin.org

Genetic Manipulation for Enhanced Rifamycin Production

Genetic manipulation of Amycolatopsis mediterranei strains has been a significant focus for enhancing rifamycin production and generating novel derivatives. Since 1957, A. mediterranei has been genetically modified to improve yields and create new rifamycin structures. researchgate.net

Approaches include directly manipulating the rifamycin polyketide biosynthetic gene cluster. frontiersin.orgdu.ac.in This can involve combinatorial biosynthesis of the modular rifamycin PKS-I using homologous recombination. frontiersin.orgfrontiersin.org For instance, replacing rifAT6 with rapAT2 in the DCO36 strain resulted in the production of 24-desmethyl rifamycin B in addition to rifamycin B. du.ac.in

Genetic modifications targeting regulatory genes have also proven effective. Deletion of rifQ has been shown to increase 24-desmethyl rifamycin B production by 62%, while overexpression of rifO resulted in a 27% increase in the same derivative. frontiersin.orgdu.ac.infrontiersin.org These findings suggest that manipulating these regulatory elements can serve as tools to increase rifamycin production. frontiersin.orgfrontiersin.org Promoter engineering, by replacing native promoters with synthetic ones, can enhance gene transcription and activate gene clusters, potentially increasing yield. mdpi.com Knocking out negatively regulated genes can also activate gene clusters. mdpi.com

Despite these advancements, genetically engineered strains often produce new derivatives in low yields. researchgate.netdu.ac.in Enhancing the expression of genes like rifE or rifAS within the cluster may increase the number of cyclic rifamycin analogs. mdpi.com

Comparative Genomics in Producer Strains

Comparative genomics has been employed to understand the genetic basis for variations in rifamycin production among different Amycolatopsis mediterranei strains. Comparing the genome of the rifamycin B overproducer A. mediterranei HP-130 with reference strains like A. mediterranei S699 and U32 has identified mutational patterns introduced by classical strain improvement methods. researchgate.netnih.gov

Comparative genomic analysis between A. mediterranei HP-130 and the reference strains S699 and U32 revealed 250 variations affecting 227 coding sequences, with 109 variations being specific to HP-130. researchgate.net These analyses help to better understand the variations in polyketide synthase gene clusters and other genome characteristics related to rifamycin biosynthesis. asm.org The genome sequence of A. mediterranei S699 is highly similar to that of A. mediterranei U32, with over 99% nucleotide identity and similar gene order. asm.org

Studies comparing the rif PKS gene cluster in A. rifamycinica DSM 46095 with that of A. mediterranei S699 revealed a 10% difference in nucleotide sequence, indicating variations in the biosynthetic machinery across different producer strains. asm.org This genomic information can be used to design combinatorial strategies like domain replacement and inactivation to produce rifamycin analogs. asm.org

Identification of Novel Microbial Sources and Precursors

While Amycolatopsis mediterranei is the primary producer of rifamycins, research continues to explore novel microbial sources and precursors for these compounds. fishersci.caguidetoimmunopharmacology.orgnih.gov

The general scheme of rifamycin biosynthesis starts with AHBA, derived from the Shikimate pathway, although its incorporation into the biosynthetic mechanism is not fully understood. wikipedia.org Studies using stable isotopes like Carbon-13 and NMR spectroscopy have shown that the ansa chain of rifamycins is derived from acetate and propionate units, typical of polyketide antibiotics. wikipedia.org The naphthoquinone chromophore originates from a propionate unit coupled with a seven-carbon amino moiety of unknown origin. wikipedia.org Glutamine provides the sole nitrogen atom for rifamycin biosynthesis. frontiersin.org

Proansamycin X has been proposed as a potential early precursor in rifamycin biosynthesis, formed after the release of the undecaketide from the PKS. pnas.org However, feeding experiments with a proposed precursor, protorifamycin I, to a mutant strain lacking downstream processing genes did not result in detectable rifamycin B formation, suggesting its role as a precursor is not supported in that context. pnas.org

Genome mining in rare actinomycetes, such as Actinomadura sp. TRM71106 from the Taklamakan Desert, has been conducted to identify novel rifamycin biosynthetic gene clusters. mdpi.com Although no intact rifamycin-related metabolites were detected in the wild-type strain, overexpression of pathway-specific regulators for ansamycin compounds was employed to facilitate production. mdpi.com Low yields in such cases may be attributed to the accumulation of linear intermediates due to incomplete activation of certain genes within the cluster. mdpi.com

Identifying and characterizing novel microbial sources and understanding the precise roles of various precursors and intermediates are crucial for expanding the diversity of rifamycin structures and improving production efficiency.

Molecular Mechanism of Action of Rifamycin O and Analogues

Interaction with Bacterial DNA-Dependent RNA Polymerase (RNAP)

Rifamycins (B7979662) inhibit DNA-dependent RNA synthesis by strongly binding to prokaryotic RNAP. nih.gov This makes them potent inhibitors of bacterial RNAP. nih.gov The inhibition of RNAP is a common mechanism of action among structurally related rifamycins with antibacterial activity. nih.gov

Specificity for Prokaryotic RNAP Beta-Subunit

Rifamycins bind specifically to the β subunit of bacterial RNAP, which is encoded by the rpoB gene. acs.orgsci-hub.seresearchgate.netresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netwikipedia.org This specific binding to the β subunit (RpoB) is a key aspect of their mechanism. acs.orgsci-hub.seresearchgate.netresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netwikipedia.org The rifamycin-binding pocket is located on the RpoB subunit. nih.gov The binding constant of rifampicin (B610482) (a well-studied rifamycin) for eukaryotic RNAP is at least 100 times higher than its binding constant for prokaryotic enzymes, highlighting the specificity for the bacterial enzyme. nih.gov

Characterization of the Binding Site within the RNA Exit Tunnel

The rifamycin (B1679328) binding site is located within the bacterial RNAP. rcsb.org Specifically, it is situated in the β subunit within the DNA/RNA binding channel, approximately 12 Å from the Mg2+ ion at the active site. nih.gov This position is consistent with biochemical observations. nih.gov The binding occurs not in the enzyme's active site where template-directed RNA synthesis takes place, but rather in the RNA exit tunnel. acs.orgsci-hub.seresearchgate.netnih.govmcmaster.ca This location is crucial for the mechanism of inhibition. acs.orgsci-hub.seresearchgate.netnih.govmcmaster.ca

Steric-Occlusion Mechanism of Transcription Inhibition

The primary mechanism by which rifamycins inhibit bacterial RNAP is through steric occlusion. acs.orgpnas.orgsci-hub.seresearchgate.netmcmaster.caosti.govncl.ac.uk The binding of the rifamycin molecule within the RNA exit tunnel physically blocks the path where the growing RNA transcript emerges. acs.orgsci-hub.seresearchgate.netbiorxiv.orgmcmaster.ca This impedance prevents the synthesis of mRNA longer than 2-3 nucleotides, leading to abortive transcription. acs.orgpnas.orgsci-hub.seresearchgate.netbiorxiv.orgnih.govmcmaster.ca RNAP that has synthesized an RNA product of sufficient length to enter the elongation phase is resistant to rifamycins. pnas.org This property supports the steric-occlusion model, where the rifamycin bound adjacent to the active center physically prevents the extension or retention of short RNA products. pnas.org

Structural Determinants of RNAP Binding Affinity and Selectivity

The specific three-dimensional structure of rifamycins, consisting of a naphthalene (B1677914) core spanned by a polyketide ansa bridge, is essential for their interaction with RNAP. acs.orgsci-hub.seresearchgate.net

Role of Hydroxyl Groups and Ansa Bridge Conformation in Binding

Several structural features of rifamycins contribute to their binding to RNAP. Almost all rifamycins form critical hydrogen bonds with RNAP residues through oxygen atoms at specific positions. nih.gov These include oxygens at C-1 and C-8 on the naphthalenic ring and hydroxyl groups at C-21 and C-23 on the ansa bridge. nih.govacs.orgsci-hub.seresearchgate.net A particular spatial arrangement of these four oxygen atoms is important for binding. nih.gov The hydroxyl groups linked to the naphthalene core and at positions C21 and C23 of the ansa bridge engage RNAP through a series of hydrogen bonds. acs.orgsci-hub.seresearchgate.net The C-21 hydroxyl group, for instance, makes hydrogen or van der Waals interactions with RNAP residues such as H526, D516, and F514 (using E. coli numbering). nih.gov The conformation of the ansa bridge plays a significant role in positioning the molecule for effective binding. nih.gov Modifications, such as the addition of a bulky and negatively charged phosphate (B84403) group at the C21 hydroxyl, can abolish RNAP binding. biorxiv.org

Significance of Specific Methyl Group Stereochemistry

Studies on the structure-activity relationships of rifamycins have specifically identified the methyl group at position C34 as playing a key role in defining the geometry of the pharmacophore nih.govacs.org. This suggests that the stereochemical configuration at this position can influence how effectively the rifamycin molecule can adopt the necessary conformation for binding to and inhibiting RNAP.

Furthermore, investigations into the biosynthesis of rifamycins by polyketide synthases (PKSs) have explored the stereochemistry introduced at methyl-bearing carbons. These studies reveal that specific enzymatic domains within the PKS machinery, such as ketoreductase (KR) domains, control the stereochemistry during chain elongation nih.govbeilstein-journals.org. Epimerization of methyl groups can occur during biosynthesis, influencing the final stereochemical outcome of the polyketide chain that forms the ansa bridge of rifamycins nih.govbeilstein-journals.org. While this research focuses on the biosynthetic pathway, it underscores the importance of precise methyl group stereochemistry in shaping the final structure and, consequently, the potential biological activity of rifamycin compounds. The stereochemistry of other parts of the molecule, such as the unsubstituted hydroxyl groups at C21 and C23, is also considered essential for activity mdpi.com.

Conformational Activation Hypotheses for Rifamycin O Activity

The biological activity of rifamycins is closely linked to the conformation of their ansa chain, the aliphatic bridge that spans the aromatic naphthoquinone core nih.govnih.govscience.gov. Different conformations of the ansa chain can either be favorable or unfavorable for binding to bacterial RNAP science.gov.

For this compound, studies have suggested that its conformation in the solid state may not be the optimal, active conformation for enzyme binding nih.govacs.org. Research involving X-ray diffraction, spectroscopy, and thermal analysis of this compound has indicated that it possesses a sterically constrained conformation in the solid state nih.govacs.org. This conformation is considered typical of nonactive rifamycin compounds nih.govacs.org.

Based on these findings, conformational activation hypotheses propose that this compound may need to undergo a molecular rearrangement to achieve an active conformation before or during interaction with bacterial RNAP nih.govacs.org. Molecular mechanics calculations have estimated that such a conformational rearrangement to the active form could require approximately 15 kcal/mol nih.govacs.org.

Two possible mechanisms of molecular rearrangement have been described that could convert nonactive conformations into active ones nih.govacs.org. These hypotheses suggest that the observed antibiotic activity of this compound could be attributed either to a chemical modification occurring before the molecule reaches the enzyme or to a conformational activation process that allows it to adopt the necessary spatial arrangement for effective binding and inhibition of bacterial RNAP nih.govacs.org. Molecular dynamics simulations are utilized to study the dynamic flexibility and torsional freedom of the ansa chain, providing insights into these conformational aspects science.gov.

Molecular Mechanisms of Resistance to Rifamycins

Target Modification: RNA Polymerase Mutational Analysis

The primary target of rifamycin (B1679328) antibiotics is the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP), encoded by the rpoB gene. nih.govresearchgate.net Rifamycins (B7979662) bind to a specific site on the β-subunit, located near the enzyme's active center, and sterically block the elongation of nascent RNA transcripts after only a few nucleotides have been synthesized. researchgate.netsci-hub.senih.gov Mutations in the rpoB gene can alter the structure of RNAP, reducing its affinity for rifamycins and thereby conferring resistance. nih.govresearchgate.netfrontiersin.org

Point Mutations in the rpoB Gene

Point mutations in the rpoB gene are the most common mechanism of resistance to rifamycins, particularly in clinical isolates of Mycobacterium tuberculosis. nih.govbrieflands.com These mutations are frequently clustered within a specific region of rpoB, known as the Rifampicin (B610482) Resistance-Determining Region (RRDR). nih.govbrieflands.comasm.org In M. tuberculosis, the RRDR is typically located between codons 426 and 452 (corresponding to codons 507 to 533 in Escherichia coli RNAP). nih.govbrieflands.comasm.org

Studies have identified numerous point mutations within the RRDR that confer varying levels of rifampicin resistance. Common mutations often involve amino acid substitutions at key positions such as Serine 531, Histidine 526, and Aspartate 516 (using E. coli numbering). nih.govbrieflands.comresearchgate.net For instance, the S531L mutation in M. tuberculosis (equivalent to S531L in E. coli) is frequently associated with high-level rifampicin resistance. nih.govresearchgate.net

The level of resistance conferred by a specific rpoB mutation can vary depending on the location and nature of the amino acid substitution. Some mutations result in high-level resistance, while others confer intermediate or low-level resistance. nih.goversnet.orgoup.com The distribution of rpoB mutations can also vary geographically and among different bacterial species. brieflands.comdost.gov.ph

Here is a table summarizing some common rpoB mutation sites associated with rifampicin resistance:

| Organism | rpoB Codon (often E. coli numbering) | Common Amino Acid Substitutions | Resistance Level Association | Source(s) |

| Mycobacterium tuberculosis | 531 (equivalent to 531 in E. coli) | Serine to Leucine (S531L) | High | nih.govbrieflands.comresearchgate.net |

| Mycobacterium tuberculosis | 526 (equivalent to 526 in E. coli) | Histidine to Tyrosine (H526Y), Histidine to Aspartic acid (H526D) | High | nih.govbrieflands.comresearchgate.net |

| Mycobacterium tuberculosis | 516 (equivalent to 516 in E. coli) | Aspartate to Valine (D516V) | High | nih.govresearchgate.net |

| Bacillus velezensis | 485 | Histidine to Tyrosine (H485Y), Cysteine (H485C), Arginine (H485R), Aspartic acid (H485D) | Varying | frontiersin.org |

| Vibrio vulnificus | 513 | Glutamine to Lysine (Q513K) | High | microbiologyresearch.orgnih.gov |

| Vibrio vulnificus | 522 | Serine to Leucine (S522L) | Reduced growth rate | microbiologyresearch.orgnih.gov |

| Vibrio vulnificus | 526 | Histidine to Tyrosine (H526Y) | High, growth advantage | microbiologyresearch.orgnih.gov |

Note: Codon numbering can vary between species; E. coli numbering is often used as a reference.

Enzymatic Inactivation of Rifamycins

Beyond target modification, some bacteria possess enzymes that can directly modify rifamycin antibiotics, leading to their inactivation. researchgate.netsci-hub.seacs.orgnih.gov This enzymatic detoxification is a significant mechanism of resistance, particularly in environmental bacteria and actinomycetes. sci-hub.seacs.orgnih.gov Several classes of enzymes are involved in rifamycin inactivation, including ADP-ribosyltransferases, glycosyltransferases, phosphotransferases, and monooxygenases. sci-hub.seacs.orgnih.govresearchgate.net

ADP-Ribosyltransferases (Arr Enzymes)

ADP-ribosyltransferases (Arr enzymes) are a notable class of enzymes that confer resistance to rifamycins through ADP-ribosylation. researchgate.netbiorxiv.orgnih.govnih.govebi.ac.uk This enzymatic process involves the transfer of an ADP-ribose moiety from NAD+ to the rifamycin molecule. acs.orgbiorxiv.orgnih.gov Arr enzymes are found in a variety of bacterial species, including both pathogenic and nonpathogenic strains, and their genes are often associated with mobile genetic elements like integrons. biorxiv.orgnih.gov

Regioselective ADP-Ribosylation of the C23 Hydroxyl Group

Arr enzymes catalyze the transfer of ADP-ribose specifically to the hydroxyl group at the C23 position of the rifamycin structure. sci-hub.seacs.orgbiorxiv.orgnih.gov This regioselective modification is critical because the C23 hydroxyl group is involved in essential interactions with bacterial RNA polymerase. nih.gov By attaching a bulky ADP-ribose moiety to this position, the Arr enzyme sterically hinders the proper binding of the rifamycin to the RNA exit tunnel of RNAP, thereby inactivating the antibiotic. sci-hub.seacs.org

Structural Homology and Catalytic Mechanism of Arr Enzymes

Despite often lacking significant amino acid sequence homology with other known ADP-ribosyltransferases, structural studies of Arr enzymes have revealed structural homology with eukaryotic ADP-ribosyltransferases, such as poly(ADP-ribose) polymerases (PARPs), and bacterial toxins. nih.govebi.ac.uk The three-dimensional structure of Arr from Mycobacterium smegmatis (Arr-ms) has been determined, providing insights into its catalytic mechanism. nih.gov These enzymes facilitate the transfer of ADP-ribose from NAD+ to the C23 hydroxyl of rifamycins, leading to antibiotic inactivation. sci-hub.seacs.orgbiorxiv.orgnih.gov The structural differences observed in the NAD+ binding pockets of different Arr homologues may explain variations in their substrate selectivity and catalytic efficiency. biorxiv.orgnih.gov

Distribution and Evolutionary Significance of Arr Genes

Resistance to rifamycins can be mediated by Arr enzymes (ADP-ribosyltransferases), which catalyze the ADP-ribosylation of rifamycins. This modification typically occurs at the C23 hydroxyl group of the antibiotic, sterically blocking its interaction with RNA polymerase. sci-hub.seacs.orgresearchgate.net Arr enzymes were initially identified in Mycobacterium smegmatis, a non-pathogenic environmental bacterium. mdpi.comnih.gov However, genes encoding predicted Arr enzymes (arr genes) have been found to be widely distributed in the genomes of various pathogenic and non-pathogenic bacteria. nih.gov

The mobility of arr genes is of evolutionary significance, as they can be located on transmissible plasmids and integrons carrying multiple antibiotic resistance determinants. nih.govpnas.org This mobility facilitates the dissemination of Arr-mediated resistance among different bacterial species, including clinically relevant pathogens. nih.govpnas.org Biochemical analyses of representative Arr enzymes from environmental and pathogenic sources have demonstrated their potent rifamycin resistance capacity both in vitro and in vivo, highlighting the threat posed by the spread of these genes to the efficacy of the entire rifamycin class. nih.gov

Glycosyltransferases and Phosphotransferases

Enzymatic modification of rifamycins can also be carried out by glycosyltransferases and phosphotransferases. Rifamycin glycosyltransferases modify the hydroxyl group at the C23 position of rifamycins, similar to Arr enzymes, by transferring a glucose moiety from UDP-glucose. sci-hub.seresearchgate.netnih.gov This glycosylation alters the antibiotic's structure and reduces its ability to bind effectively to RNAP. nih.gov

Rifamycin phosphotransferases are ATP-dependent dikinases that transfer the β-phosphate of ATP to the C21 hydroxyl group of the rifamycin ansa bridge. sci-hub.seacs.org This phosphorylation modifies a critical group involved in RNA polymerase binding, thereby blocking productive complex formation and conferring resistance. sci-hub.seacs.org These group transfer mechanisms (ADP-ribosylation, glycosylation, and phosphorylation) all target critical hydroxyl residues on the ansa chain of rifamycins, which are crucial for hydrogen bond interactions with RNAP. nih.gov

Monooxygenases

Monooxygenases, particularly rifamycin monooxygenases (Rox), represent another enzymatic mechanism of rifamycin inactivation. mdpi.commdpi.comfrontiersin.org Rox enzymes are flavin-dependent monooxygenases that catalyze the hydroxylation of the naphthoquinone core of rifamycins. sci-hub.seacs.orgmdpi.com This hydroxylation, often occurring at the 2-position of the naphthyl group, initiates a process that can lead to ring opening and linearization of the antibiotic. nih.govmcmaster.ca The resulting modified rifamycin molecule loses the characteristic basket-like structure essential for binding to the RNA exit tunnel of RNAP, thus inactivating the antibiotic. nih.govmcmaster.ca

Rox enzymes have been found in various environmental bacteria, including Nocardia farcinica and species of Streptomyces and Rhodococcus. mdpi.comfrontiersin.org Interestingly, Rox homologs have also been identified in rifamycin-producing organisms, suggesting a potential role in self-resistance. frontiersin.org The mechanism catalyzed by Rox enzymes is distinct from other known antibiotic resistance mechanisms and contributes to the broad spectrum of rifamycin resistance observed in environmental and pathogenic bacteria. nih.govmcmaster.ca

Other Biochemical Resistance Strategies

Beyond enzymatic modification, bacteria can employ other biochemical strategies to resist the effects of rifamycins. These mechanisms generally involve limiting the intracellular concentration of the antibiotic. researchgate.netnih.gov

Reduced Intracellular Drug Uptake

Reduced intracellular drug uptake can contribute to rifamycin resistance. This mechanism involves alterations in the bacterial cell envelope or transport systems that decrease the influx of the antibiotic into the cytoplasm where its target, RNAP, is located. While specific details regarding reduced uptake of Rifamycin O are limited in the search results, reduced drug uptake is a recognized mechanism of resistance to rifamycins in general. researchgate.netresearchgate.netnih.gov The cell wall structure of certain bacteria, such as Mycobacterium abscessus, can inherently limit the permeability of antibiotics, contributing to intrinsic resistance. mdpi.com

Efflux Pump Overexpression

Overexpression of efflux pumps is a significant mechanism by which bacteria can develop resistance to rifamycins. researchgate.netresearchgate.netfrontiersin.org Efflux pumps are membrane proteins that actively transport antibiotics and other toxic compounds out of the bacterial cell, thereby reducing their intracellular concentration below inhibitory levels. frontiersin.orgmdpi.com

Studies have shown that efflux pump genes can be overexpressed in rifamycin-resistant bacterial strains, including Mycobacterium tuberculosis. researchgate.netfrontiersin.orgnih.gov For instance, overexpression of efflux pumps like MmpL5, Rv0194, and Rv1250 has been observed in rifampicin-resistant M. tuberculosis isolates. researchgate.netnih.gov The overexpression of efflux pumps can be induced by exposure to antibiotics and can contribute to both low-level and high-level resistance, often working in conjunction with other resistance mechanisms. mdpi.comfrontiersin.org While the direct role of efflux pump overexpression specifically in resistance to this compound requires further investigation, it is a well-established mechanism affecting the broader class of rifamycins. researchgate.netresearchgate.netfrontiersin.org

Rational Design and Derivatization Strategies for Rifamycin O Analogues

Identification of Key Structural Positions for Potency and Selectivity

The antibacterial activity of rifamycins (B7979662) is highly dependent on a specific three-dimensional conformation that allows for precise binding to the bacterial RNAP. nih.govacs.org The spatial arrangement of certain functional groups is critical for forming the necessary hydrogen bonds with the enzyme target. nih.govacs.org

The hydroxyl groups at positions C21 and C23 of the ansa-chain are essential for the biological activity of rifamycins. mdpi.com These two groups, along with the oxygen atoms at C1 and C8 of the naphthoquinone core, form a critical pharmacophore that engages in hydrogen bonding with the RNAP. nih.govnih.gov This interaction is responsible for sterically blocking the path of the elongating RNA transcript, thereby inhibiting bacterial transcription. nih.govresearchgate.net

It is well-established that the antibacterial action of rifamycin (B1679328) is lost if the hydroxyl groups at C21 or C23 are substituted or modified. mdpi.com Any derivatization at these sites, such as the enzymatic ADP-ribosylation at C23 or phosphorylation at C21, disrupts the hydrogen bonding network required for target engagement, leading to a significant decrease in binding affinity and a loss of antibiotic potency. nih.govresearchgate.net This structural constraint dictates that any rational design strategy must preserve the free, unsubstituted state of the C21 and C23 hydroxyls, focusing modifications on other parts of the molecule, such as the C25 position, to indirectly protect these vital functional groups. mdpi.com

Design of Enzyme Inhibitors to Counter Inactivation

An alternative and complementary strategy to modifying the antibiotic itself is to develop small-molecule inhibitors that directly target the bacterial resistance enzymes. nih.gov This approach aims to neutralize the inactivation mechanism, thereby protecting the rifamycin antibiotic and restoring its efficacy. For rifamycins, the primary targets for such inhibitors are the Arr ADP-ribosyltransferases. nih.govresearchgate.net

Inhibition of Arr enzymes presents a promising strategy to overcome ADP-ribosylation-mediated rifamycin resistance. biorxiv.orgnih.gov To discover such inhibitors, researchers have developed high-throughput screening assays to test chemical libraries for compounds that block Arr activity. nih.govresearchgate.net These efforts have successfully identified inhibitors with IC50 values in the low micromolar range against Arr enzymes from several pathogenic bacteria, including M. smegmatis and M. abscessus. nih.gov

Structural studies of Arr enzymes, both alone and in complex with identified inhibitors, provide a foundation for the rational design and further optimization of these compounds. nih.gov By understanding the structural differences in the NAD+ binding pockets of various Arr homologues, medicinal chemists can work to improve the potency and selectivity of the inhibitors. nih.gov The ultimate goal is a co-drug therapy where a rifamycin antibiotic is administered with an Arr inhibitor, allowing the antibiotic to reach its RNAP target without being inactivated.

Advanced Analytical Methodologies for Rifamycin O Research

Spectroscopic Techniques for Quantitative and Qualitative Analysis

Spectroscopic methods are fundamental in the structural elucidation and quantification of Rifamycin (B1679328) O, leveraging the interaction of the molecule with electromagnetic radiation.

Advanced UV-Vis, IR, and Luminescence Spectrometry

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone technique for analyzing Rifamycin O, based on the absorption of light by its chromophoric structure. The UV absorption spectrum of this compound, when dissolved in methanol, exhibits distinct maxima at wavelengths of 226 nm, 273 nm, and 370 nm. google.com These absorption peaks are characteristic of the naphthoquinone core and the extended conjugation within the molecule, providing a reliable method for its identification and quantification.

Infrared (IR) spectroscopy provides critical information about the functional groups present in this compound. A key feature in its IR spectrum is the appearance of a strong absorption band around 1820-1822 cm⁻¹. google.comiupac.org This band is indicative of the cyclic quinone acetal (B89532) ester group, a distinctive structural element formed during the oxidation of Rifamycin B to this compound. iupac.org The presence of this band is a crucial diagnostic marker for identifying this compound. google.comiupac.org

Luminescence spectrometry, particularly fluorescence-based methods, offers high sensitivity for the analysis of the broader rifamycin class. While specific luminescence studies on this compound are not extensively detailed, research on related compounds like rifampicin (B610482) and rifamycin SV demonstrates the utility of this technique. These methods often rely on the quenching of the intrinsic fluorescence of proteins, such as human or bovine serum albumin, upon binding with the rifamycin antibiotic. nih.gov The degree of fluorescence quenching is proportional to the concentration of the antibiotic, allowing for highly sensitive quantification with detection limits in the nanogram-per-milliliter (ng/mL) range for related rifamycins (B7979662). nih.gov This principle is applicable for developing sensitive analytical methods for this compound.

| Technique | Solvent/Medium | Characteristic Peaks/Wavelengths |

|---|---|---|

| UV-Vis Spectroscopy | Methanol | 226 nm, 273 nm, 370 nm google.com |

| IR Spectroscopy | - | ~1822 cm⁻¹ (indicative of the quinone acetal ester) google.comiupac.org |

| Luminescence Spectrometry (Fluorescence Quenching) | Neutral Medium (with Serum Albumin) | λex/λem = 285/355 nm (for serum albumin) nih.gov |

Hyphenated Spectroscopic Methods

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures containing rifamycins. Liquid chromatography-mass spectrometry (LC-MS) is particularly valuable for the analysis of thermally unstable compounds like rifamycins. nih.gov Techniques such as thermospray and electrospray ionization mass spectrometry, when combined with HPLC (HPLC-MS), can effectively separate and characterize different rifamycins in a mixture, providing molecular weight information for each component. oup.com This approach allows for the unambiguous identification of this compound in the presence of its precursors, derivatives, and degradation products. nih.govoup.com

Chromatographic Separation and Detection Methods

Chromatography is indispensable for the purification and analytical assessment of this compound, enabling its separation from structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and quantifying it in various samples. Reversed-phase HPLC methods, often using C18 columns, are capable of resolving this compound from other rifamycins like Rifamycin B, Rifamycin S, and Rifamycin SV. oup.comnih.gov For instance, a certificate of analysis for a this compound standard reported a purity of 98.62% as determined by HPLC with UV detection at 275 nm. lgcstandards.com

Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (UPLC-MS/MS), offers even greater resolution and speed for the simultaneous determination of multiple rifamycin antibiotics and their metabolites. nih.gov These advanced methods are crucial for high-throughput analysis in complex matrices, providing the sensitivity and specificity needed to distinguish between various rifamycin analogues. nih.gov

Thin-Layer Chromatography (TLC) and Capillary Electrophoresis

Thin-Layer Chromatography (TLC) is a valuable technique for monitoring the conversion of Rifamycin B to this compound and the subsequent hydrolysis of this compound to Rifamycin S. google.com It provides a rapid and straightforward method for qualitatively assessing the progress of chemical reactions and identifying the presence of related substances and degradation products in a sample. researchgate.net

Capillary Electrophoresis (CE) has been explored for the separation of rifamycins. Members of the rifamycin family, due to their complex and chiral structures, have been successfully used as chiral selectors in CE to achieve the enantiomeric resolution of various basic drugs. nih.govnih.gov This demonstrates the potential of CE as a high-efficiency separation technique for the analytical characterization of this compound and its stereoisomers.

Electrochemical (Bio)sensing and Voltammetric Approaches

Electrochemical methods provide a sensitive, rapid, and cost-effective alternative to traditional spectroscopic and chromatographic techniques for the analysis of rifamycins. nih.gov These methods are based on the electroactive nature of the rifamycin structure, which contains functional groups that can be oxidized or reduced. nih.gov

Voltammetric techniques, such as cyclic voltammetry and differential pulse adsorptive stripping voltammetry (DPASV), have been effectively applied to the analysis of related compounds like Rifamycin SV. nih.gov These methods often utilize modified electrodes, such as pencil graphite (B72142) or multi-walled carbon nanotube-modified glassy carbon electrodes, to enhance sensitivity and selectivity. nih.govnih.govturkjps.org Adsorptive stripping voltammetry, in particular, allows for preconcentration of the analyte on the electrode surface, leading to very low detection limits, on the order of 10⁻⁸ mol/L for Rifamycin SV. nih.gov Given the structural similarities, these voltammetric approaches are highly applicable for the trace determination of this compound in various samples.

| Methodology | Primary Application for this compound | Key Research Findings/Capabilities |

|---|---|---|

| HPLC/UPLC | Purity assessment and quantitative analysis | Capable of resolving this compound from related compounds; UPLC-MS/MS allows for high-throughput analysis of multiple rifamycins. oup.comlgcstandards.comnih.gov |

| TLC | Qualitative monitoring of chemical conversions | Used to track the hydrolysis of this compound to Rifamycin S. google.com |

| Voltammetry | Sensitive quantitative determination | DPASV achieves detection limits of ~6.0 x 10⁻⁸ mol/L for the related Rifamycin SV. nih.gov |

Based on a comprehensive review of available scientific literature, there is currently a notable lack of specific research detailing the application of chemometric tools in the analytical research of this compound. While chemometrics, a discipline that utilizes mathematical and statistical methods to analyze chemical data, has been extensively applied to the broader class of rifamycin antibiotics, particularly Rifampicin, specific methodologies, detailed research findings, and data tables for this compound remain unpublished in the public domain.

Chemometric tools are frequently coupled with spectroscopic and chromatographic techniques to resolve complex mixtures, quantify components, and optimize analytical methods. For instance, techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly used in the analysis of related compounds. These multivariate methods are powerful for handling the complex datasets generated by modern analytical instruments.

However, searches for the application of these specific tools to this compound did not yield any dedicated studies. The existing literature on this compound primarily focuses on its synthesis, chemical structure, and its role as a precursor in the development of other rifamycin derivatives. While this compound is used as a reference standard in analytical method development, the subsequent application of advanced chemometric analysis to its own quantification or characterization is not documented.

Therefore, it is not possible to provide detailed research findings or data tables on the application of chemometric tools specifically for this compound research as per the requested outline. The scientific community has, to date, focused its chemometric research efforts on other members of the rifamycin family that are of greater clinical or commercial significance, such as Rifampicin.

Molecular Interactions and Systems Biology Perspectives of Rifamycin O

Investigation of Interactions with Non-Target Biomolecules

Investigations into the interactions of rifamycins (B7979662) with biological systems extend to non-target biomolecules. For instance, studies on rifampicin (B610482), a closely related rifamycin (B1679328) derivative, have explored its interactions with lipid membranes, demonstrating its ability to perturb membrane barrier properties and enhance permeability without causing disruption nih.gov. This suggests a potential for rifamycins to interact with host cell membranes, influencing their cellular uptake and distribution, although specific data for Rifamycin O is limited in the provided search results. The chameleonic properties of ansamycins like rifamycins, where their conformation adapts to the surrounding environment, are crucial for their transport across cell membranes to reach their target sites rsc.org.

Modulation of Host Signaling Pathways

Rifamycins have been shown to modulate host signaling pathways, particularly those involving nuclear receptors and inflammatory cascades.

Transcriptional Regulation via Nuclear Receptors (e.g., PXR)

The pregnane (B1235032) X receptor (PXR, NR1I2) is a nuclear receptor known to regulate the transcription of genes involved in drug metabolism and transport, as well as having roles in metabolic and immunological functions mdpi.comijbs.com. Rifampicin, a human PXR agonist, has been extensively studied for its ability to activate PXR, leading to the induction of drug-metabolizing enzymes like CYP3A4 frontiersin.orgnih.govresearchgate.net. Activation of PXR by rifampicin involves its heterodimerization with the retinoid X receptor alpha (RXRα) and binding to specific DNA sequences in the promoter regions of target genes mdpi.comijbs.comnih.gov. This transcriptional regulation is further modulated by interactions with coactivator proteins such as SRC-1, PGC-1α, and HNF4α mdpi.comnih.govresearchgate.net. While the provided searches specifically detail the interaction of rifampicin with PXR, the structural similarity of this compound to rifampicin suggests a potential for similar interactions, although this requires specific investigation.

Research indicates that PXR activation by rifamycins can lead to the induction of genes like CYP3A4 and P-gp, which are involved in detoxification frontiersin.orgresearchgate.net. This induction is characterized by increased PXR transcriptional activity frontiersin.orgresearchgate.net.

Crosstalk with Inflammatory Signaling Cascades (e.g., NFκB)

Rifamycins have also been observed to interact with inflammatory signaling pathways, notably the NF-κB pathway. The NF-κB pathway is a key regulator of immune and inflammatory responses, controlling the expression of numerous pro-inflammatory genes mdpi.com. Studies have shown that rifamycins can antagonize or inhibit NF-κB activity induced by inflammatory stimuli such as TNF-α and LPS frontiersin.orgresearchgate.net. This inhibition can lead to a decrease in the synthesis of inflammatory mediators like IL-8 frontiersin.orgresearchgate.net.

The modulation of NF-κB by rifamycins appears to involve crosstalk with PXR. Some research suggests that PXR activation can inhibit the NF-κB signaling pathway researchgate.net. While the exact mechanisms of this crosstalk for this compound are not explicitly detailed in the provided results, studies on other rifamycins indicate that their anti-inflammatory effects may be mediated, at least in part, through PXR activation and concomitant NF-κB inhibition frontiersin.orgresearchgate.net. This suggests a complex interplay between nuclear receptor activation and inflammatory signaling in the host response to rifamycins.

Future Directions and Emerging Research Avenues for Rifamycin O

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

Understanding the complete biosynthetic pathway of rifamycins (B7979662), including the precise steps involving Rifamycin (B1679328) O, is crucial for metabolic engineering and the generation of novel rifamycin analogs. The biosynthesis of rifamycin B, a precursor to Rifamycin O, involves a modular polyketide synthase (PKS) system. nih.govpnas.org The pathway starts with 3-amino-5-hydroxybenzoic acid (AHBA) and involves a series of elongation and modification steps catalyzed by various enzymes. nih.govpnas.org

This compound is formed through the oxidative reaction of rifamycin B, a transformation catalyzed by an enzyme classified as rifamycin oxidase (EC 1.10.3.6) in some microorganisms like Monocillium sp. psu.edu This reaction involves the conversion of rifamycin B to this compound, which can then undergo spontaneous hydrolysis to yield rifamycin S. psu.edu Rifamycin S is a key intermediate for the production of many semi-synthetic rifamycins. psu.edu

While significant progress has been made in identifying the genes and enzymes involved in the early stages of rifamycin biosynthesis, including the PKS modules, the late-stage modifications leading to various rifamycin derivatives, including the complete network of transformations involving this compound, are still under investigation. nih.govresearchgate.net For instance, the P450 enzyme Rif16 is known to catalyze the transformation from Rifamycin L to this compound in Amycolatopsis rifamycinica. researchgate.net However, the precise roles and interactions of all enzymes and intermediates in the complex network of late rifamycin derivative biosynthesis require further elucidation. researchgate.net

Future research will likely employ advanced techniques such as genomics, transcriptomics, proteomics, and metabolomics to identify and characterize the remaining enzymes and intermediates. frontiersin.orgbiomedicineonline.org This includes identifying enzymes responsible for specific oxidation, reduction, or other tailoring reactions that lead to the formation of this compound from its precursors and its subsequent conversion to other rifamycins. Understanding these enzymatic steps at a molecular level will provide targets for genetic manipulation and pathway engineering to potentially increase the yield of this compound or guide the biosynthesis towards desired derivatives.

Development of Novel Derivatization Strategies Against Evolving Resistance

Antibiotic resistance is a major challenge in the use of rifamycins. A significant mechanism of resistance involves enzymatic inactivation, such as ADP-ribosylation catalyzed by Arr enzymes. pnas.orgnih.govd-nb.inforesearchgate.net These enzymes transfer an ADP-ribose moiety to the rifamycin structure, typically at the C23 position, which prevents the antibiotic from binding effectively to bacterial RNA polymerase. nih.govd-nb.info

Developing novel derivatization strategies for this compound and its derivatives is crucial to overcome these resistance mechanisms. Research is exploring modifications at positions on the rifamycin structure that are critical for Arr binding but not essential for RNA polymerase inhibition. For example, modifications at the C25 position of rifamycins have shown promise in evading ADP-ribosylation-mediated resistance while maintaining antibacterial activity. pnas.orgnih.govd-nb.inforesearchgate.net

Future directions include the synthesis of novel this compound analogs with modifications at various positions, guided by structural information of rifamycins bound to both RNA polymerase and resistance enzymes like Arr. nih.govd-nb.info High-throughput screening of libraries of modified rifamycins against resistant bacterial strains will be essential. nih.govsygnaturediscovery.comnih.govjapsonline.com Furthermore, understanding the structural basis of resistance mutations in bacterial RNA polymerase will inform the design of rifamycin analogs that can effectively bind to mutated targets. researchgate.netnih.gov

Table 1: Examples of Rifamycin Modifications and their Impact on Resistance

| Modification Site | Potential Impact on Resistance | Relevant Resistance Mechanism |

| C25 position | Evades Arr-mediated ADP-ribosylation | Enzymatic inactivation (ADP-ribosylation) nih.govd-nb.inforesearchgate.net |

| Modifications affecting Ansa chain conformation | May impact binding to mutated RNA polymerase or efflux pumps | Target modification (RNAP mutations), Efflux pumps rsc.orgmdpi.com |

| Modifications affecting hydrophilicity/lipophilicity | May impact cellular uptake and efflux | Efflux pumps rsc.org |

High-Throughput Screening and Computational Drug Discovery for Analogues

High-throughput screening (HTS) and computational drug discovery play vital roles in identifying novel this compound analogues with improved properties. HTS allows for the rapid screening of large libraries of compounds against specific targets, such as bacterial RNA polymerase or resistant bacterial strains. nih.govsygnaturediscovery.comnih.govjapsonline.com This can lead to the identification of new lead compounds with enhanced potency or activity against resistant pathogens. nih.gov

Computational approaches, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can complement HTS by predicting the binding affinity of potential rifamycin analogs to their targets and resistance enzymes. rsc.org These methods can help prioritize compounds for synthesis and experimental testing, accelerating the discovery process. rsc.org

Future efforts will involve the creation of diverse chemical libraries based on the this compound scaffold, followed by HTS against a broad panel of bacterial pathogens, including multidrug-resistant (MDR) strains. nih.gov Computational methods will be used to design and optimize novel structures with desirable properties, such as improved target binding, reduced susceptibility to resistance mechanisms, and favorable pharmacokinetic profiles. biomedicineonline.orgrsc.org The integration of HTS and computational approaches in an iterative process is expected to be highly effective in discovering next-generation rifamycin-based therapeutics. sygnaturediscovery.comnih.govjapsonline.com

Exploration of Alternative Biological Activities and Molecular Targets

Beyond their well-established role as inhibitors of bacterial RNA polymerase, rifamycins, including this compound, may possess other biological activities and interact with alternative molecular targets. Exploring these possibilities could lead to novel therapeutic applications.

Some studies suggest that rifamycins might have activity against viral targets or modulate host cellular processes. rsc.org For example, certain rifamycins have been shown to hinder molecular recognition between viral proteins, suggesting potential antiviral applications. rsc.org

Future research will involve screening this compound and its derivatives for a range of biological activities beyond antibacterial effects, such as antiviral, antifungal, or anti-inflammatory properties. wikipedia.org Techniques like phenotypic screening and target deconvolution will be employed to identify the molecular targets responsible for any observed alternative activities. nih.gov This exploration could uncover entirely new uses for this compound-based compounds.

Leveraging Genomic and Proteomic Data for Strain Engineering and Metabolic Pathway Optimization

Genomic and proteomic data from rifamycin-producing Amycolatopsis strains are invaluable resources for optimizing the production of this compound and related compounds through metabolic engineering. frontiersin.orgresearchgate.netmdpi.com

Genomic analysis can reveal the complete set of genes involved in rifamycin biosynthesis, regulation, and transport. pnas.orgnih.gov Proteomic studies can provide insights into the expression levels and activity of the enzymes involved in the biosynthetic pathway under different conditions. frontiersin.orgmdpi.com

By leveraging this data, researchers can identify bottlenecks in the biosynthetic pathway, pinpoint regulatory elements that control rifamycin production, and identify genes involved in competing metabolic pathways. frontiersin.orgresearchgate.netlbl.gov This knowledge can then be used to engineer Amycolatopsis strains for increased this compound production. Strategies include overexpression of key biosynthetic enzymes, downregulation of competing pathways, and introduction of genetic modifications that enhance precursor availability. frontiersin.orgresearchgate.netlbl.gov

Furthermore, genomic and proteomic data can facilitate the rational design of strains capable of producing novel or hybrid rifamycin structures by introducing genes from other biosynthetic pathways or modifying existing ones. researchgate.net This approach holds significant potential for generating structural diversity and discovering new rifamycin analogs with improved properties.

Table 2: Applications of Genomic and Proteomic Data in Rifamycin Production

| Data Type | Application in Strain Engineering and Optimization |

| Genomic | Identification of biosynthetic genes, regulatory elements, transport systems. pnas.orgnih.gov |

| Proteomic | Assessment of enzyme expression levels and activity, identification of bottlenecks. frontiersin.orgmdpi.com |

| Integrated Omics | Systems-level understanding of metabolism, identification of targets for manipulation. frontiersin.orglbl.gov |

Q & A

Q. What analytical methodologies are most reliable for identifying and characterizing Rifamycin O in complex biological matrices?

this compound identification requires integrated approaches such as HPLC-QToF-MS with multimode ionization (ESI/APCI) and fast polarity switching. Database matching of monoisotopic masses (tolerance ≤5 ppm) and retention time alignment with reference standards are critical. Negative ionization mode LC-MS chromatograms and fragment ion spectra must be cross-validated to confirm structural identity .

How can researchers formulate hypothesis-driven research questions on this compound using structured frameworks like PICOT or FINER?

Apply the PICOT framework to define:

- P (Population: e.g., microbial strains sensitive to rifamycins),

- I (Intervention: this compound exposure),

- C (Comparison: Other rifamycins or antibiotics),

- O (Outcome: MIC values, gene expression changes),

- T (Time: Duration of exposure). Ensure questions meet FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What experimental controls are essential when assessing this compound’s antimicrobial activity to minimize confounding variables?

Include positive controls (e.g., Rifamycin S), negative controls (solvent-only treatments), and biological replicates. Validate purity of this compound using spectroscopic and chromatographic methods to rule out contamination by analogs like Rifamycin W .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy against non-mycobacterial pathogens be resolved through meta-analytical approaches?

Conduct systematic reviews with strict inclusion criteria (e.g., standardized MIC protocols, strain-specific data). Use statistical tools to assess heterogeneity (e.g., I² statistic) and subgroup analyses to identify variables like pH-dependent stability or efflux pump activity .

Q. What molecular dynamics (MD) or computational modeling strategies are suitable for elucidating this compound’s binding affinity to RNA polymerase compared to other rifamycins?

Combine docking simulations (e.g., AutoDock Vina) with MD trajectories (GROMACS) to analyze binding pocket interactions. Validate predictions with mutagenesis studies targeting residues critical for this compound binding .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) enhance metabolic flux analysis of this compound biosynthesis in Salinispora species?

Use labeled precursors in fermentation studies followed by NMR or LC-HRMS to trace biosynthetic pathways. Compare isotopic enrichment patterns with genomic data to identify rate-limiting enzymatic steps .

Q. What criteria should guide the selection of in vivo models for studying this compound’s pharmacokinetics and toxicity?

Prioritize models with humanized cytochrome P450 enzymes to mimic metabolic clearance. Measure plasma protein binding and tissue distribution using LC-MS/MS, ensuring alignment with human pharmacokinetic parameters .

Methodological and Reporting Guidelines

Q. How should researchers address discrepancies between this compound’s in vitro potency and in vivo efficacy in preclinical studies?

Re-evaluate experimental conditions (e.g., serum protein binding effects, bioavailability). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with outcomes .

Q. What are best practices for reporting this compound research in manuscripts to ensure reproducibility?

Q. How can machine learning tools optimize this compound derivative libraries for enhanced antimicrobial activity?

Train models on datasets of rifamycin structures paired with MIC data. Use features like molecular descriptors (e.g., LogP, polar surface area) and SHAP analysis to prioritize synthetic targets .

Ethical and Strategic Considerations

Q. What ethical frameworks apply to this compound research involving genetically modified microbial strains?

Adhere to biosafety protocols (e.g., BSL-2 for engineered Streptomyces). Disclose dual-use risks (e.g., antibiotic resistance gene transfer) in grant proposals and manuscripts .

Q. How can interdisciplinary collaboration accelerate this compound’s translation from bench to clinical trials?

Partner with pharmacologists for ADMET profiling, microbiologists for resistance monitoring, and clinicians for trial design. Leverage open-access databases like ChEMBL for structure-activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.